IpgC protein - 127385-68-6

IpgC protein

Catalog Number: EVT-1520953
CAS Number: 127385-68-6
Molecular Formula: C5H4FNOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

IpgC is derived from Shigella flexneri, which is a Gram-negative bacterium. This organism is known for its ability to invade epithelial cells, leading to severe gastrointestinal disease. The gene encoding IpgC is located on the invasion plasmid of Shigella, which encodes various proteins involved in the type III secretion system, a mechanism used by many pathogenic bacteria to inject effector proteins into host cells .

Classification

IpgC belongs to the family of chaperone proteins. It exhibits structural characteristics typical of tetratricopeptide repeat (TPR) motifs, which are involved in mediating protein-protein interactions. The protein's structure consists predominantly of alpha helices that form a superhelical scaffold, allowing it to interact with its client proteins effectively .

Synthesis Analysis

Methods

The synthesis of IpgC can be achieved through various methods, including cell-free protein synthesis (CFPS) and traditional cell-based expression systems. The CFPS method has gained attention due to its ability to produce proteins with high purity and yield without the complications associated with cellular environments. In one study, IpgC was expressed using a proprietary vector in Escherichia coli BL21(DE3) cells, where it was tagged for purification purposes .

Technical Details

The expression process typically involves:

  • Cell-free systems: Utilizing purified components instead of whole cells allows for better control over reaction conditions.
  • Bioreactor scaling: The production can be scaled up in bioreactors under controlled conditions, ensuring optimal yields and purity levels.
  • Purification techniques: Common methods include affinity chromatography followed by size-exclusion chromatography to achieve high purity levels (>95%) for functional assays .
Molecular Structure Analysis

Structure

IpgC adopts an all-alpha helical structure characterized by multiple TPR motifs. Structural studies using X-ray crystallography have revealed that IpgC forms dimers in solution, which is crucial for its interaction with IpaB. The crystal structure shows eight alpha helices organized into three TPR motifs that create a concave surface essential for binding .

Data

The molecular weight of IpgC is approximately 15 kDa, and its structural analysis has provided insights into its dimerization and interaction with IpaB. Techniques such as Small Angle X-ray Scattering (SAXS) have been employed to elucidate the solution structure and dynamics of the IpgC/IpaB complex .

Chemical Reactions Analysis

Reactions

IpgC participates in several biochemical interactions, primarily acting as a chaperone for IpaB and IpaC. The binding affinity between these proteins has been quantified using techniques such as isothermal titration calorimetry (ITC), revealing dissociation constants indicative of their strong interactions .

Technical Details

The detailed mechanisms of interaction involve:

  • Hydrogen bonding: Specific residues form hydrogen bonds that stabilize the complex.
  • Electrostatic interactions: Salt bridges between charged residues enhance binding affinity.
  • Hydrophobic interactions: Non-polar side chains contribute to the stability of the protein complex in aqueous environments .
Mechanism of Action

Process

IpgC functions by stabilizing IpaB and IpaC during their synthesis and facilitating their assembly into the type III secretion system apparatus. This assembly is crucial for the translocation of effector proteins into host cells, allowing Shigella to manipulate host cell processes for its benefit .

Data

Studies have shown that disruptions in the IpgC-IpaB interaction can lead to significant reductions in virulence, highlighting the importance of this chaperone in pathogenicity . The binding kinetics have been characterized with dissociation constants around 72 μM, demonstrating a robust interaction necessary for effective bacterial invasion .

Physical and Chemical Properties Analysis

Physical Properties

IpgC is soluble in aqueous solutions due to its hydrophilic nature. Its stability has been assessed under various conditions, indicating resilience against thermal denaturation.

Chemical Properties

The protein exhibits typical characteristics associated with chaperones:

  • pH stability: Maintains functionality across a range of pH levels.
  • Thermal stability: Retains structural integrity at elevated temperatures, which is beneficial during purification processes.

Relevant analyses include circular dichroism spectroscopy and fluorescence techniques to monitor conformational changes upon binding with client proteins .

Applications

Scientific Uses

IpgC has significant implications in vaccine development against Shigella infections. Its role as a chaperone makes it an attractive target for therapeutic interventions aimed at disrupting bacterial virulence mechanisms. Additionally, understanding its structure and function can aid in designing inhibitors that block its interaction with IpaB or IpaC, potentially leading to novel treatments for shigellosis .

Properties

CAS Number

127385-68-6

Product Name

IpgC protein

Molecular Formula

C5H4FNOS

Synonyms

IpgC protein

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